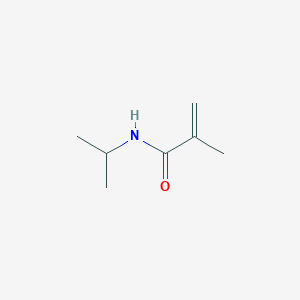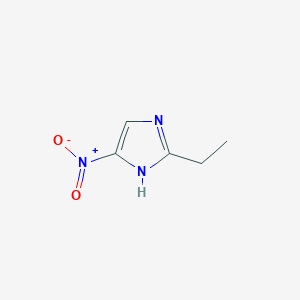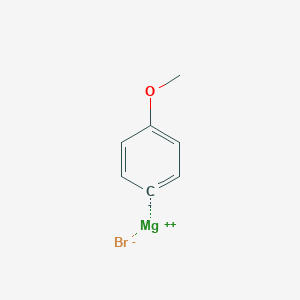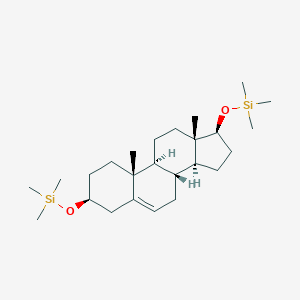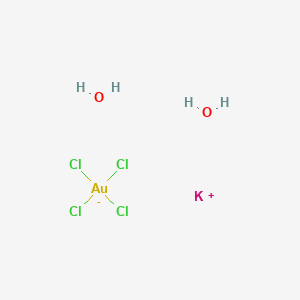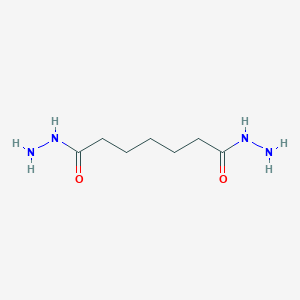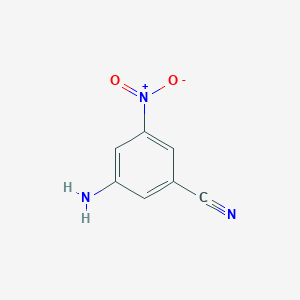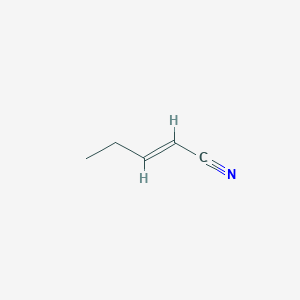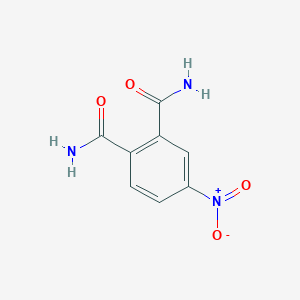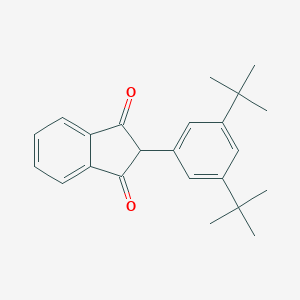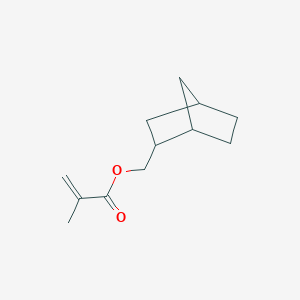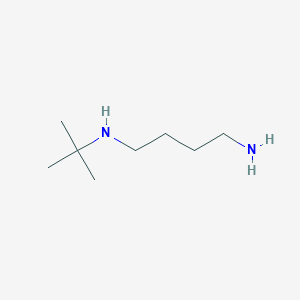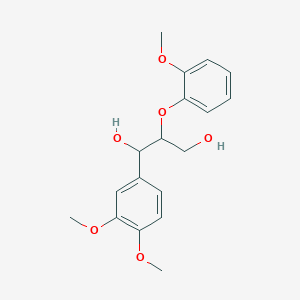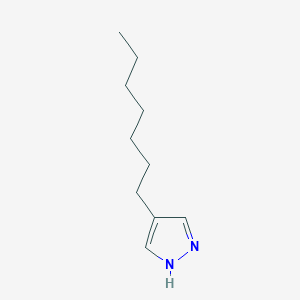
4-Heptylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptylpyrazole is a compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazole derivative that has been synthesized using various methods. The compound has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
4-Heptylpyrazole has been studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
In agriculture, 4-Heptylpyrazole has been studied for its potential use as a plant growth regulator. It has been found to promote the growth of plants and increase their resistance to environmental stressors.
In materials science, 4-Heptylpyrazole has been studied for its potential use as a ligand in the synthesis of metal-organic frameworks. It has been found to form stable complexes with various metals and has been used to synthesize MOFs with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Heptylpyrazole varies depending on its application. In medicine, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 4-Heptylpyrazole reduces inflammation and pain.
In agriculture, 4-Heptylpyrazole promotes plant growth by regulating the expression of genes involved in plant growth and development. It also increases the activity of enzymes involved in photosynthesis, leading to increased plant growth.
Efectos Bioquímicos Y Fisiológicos
4-Heptylpyrazole has been found to have various biochemical and physiological effects. In medicine, it has been found to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In agriculture, 4-Heptylpyrazole has been found to promote plant growth and increase plant resistance to environmental stressors. It has also been found to increase the activity of enzymes involved in photosynthesis, leading to increased plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Heptylpyrazole in lab experiments is its unique properties. It has been found to have anti-inflammatory properties, promote plant growth, and form stable complexes with various metals. This makes it a versatile compound that can be used in various fields of research.
However, one of the limitations of using 4-Heptylpyrazole in lab experiments is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, and its effects on human health are not well understood.
Direcciones Futuras
There are many future directions for research on 4-Heptylpyrazole. In medicine, it could be studied further for its potential use in the treatment of inflammatory diseases and cancer. In agriculture, it could be studied further for its potential use as a plant growth regulator and its effects on plant-microbe interactions. In materials science, it could be used to synthesize MOFs with unique properties for various applications. Overall, 4-Heptylpyrazole is a compound with great potential for scientific research, and further studies could lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of 4-Heptylpyrazole can be achieved using various methods. One of the most common methods involves the reaction of 4-pentynoic acid with hydrazine hydrate in the presence of a catalyst. The reaction results in the formation of 4-Heptylpyrazole with a yield of around 70-80%. Other methods include the reaction of 4-pentynoic acid with hydrazine in the presence of a base or the reaction of 4-pentynal with hydrazine.
Propiedades
Número CAS |
14766-44-0 |
|---|---|
Nombre del producto |
4-Heptylpyrazole |
Fórmula molecular |
C10H18N2 |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
4-heptyl-1H-pyrazole |
InChI |
InChI=1S/C10H18N2/c1-2-3-4-5-6-7-10-8-11-12-9-10/h8-9H,2-7H2,1H3,(H,11,12) |
Clave InChI |
OKWKXBNFKDGWDZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CNN=C1 |
SMILES canónico |
CCCCCCCC1=CNN=C1 |
Otros números CAS |
14766-44-0 |
Sinónimos |
4-heptylpyrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



